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Compound of Interest

Compound Name: N-Methyltaxol C

Cat. No.: B049189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Methyltaxol C is a synthetic derivative of Taxol C, a member of the taxane family of

diterpenoids. Taxanes are renowned for their potent anticancer activity, which is primarily

attributed to their unique mechanism of action involving the stabilization of microtubules. This

technical guide provides a comprehensive overview of N-Methyltaxol C, including its chemical

properties, a detailed synthesis protocol, its presumed mechanism of action based on related

taxanes, and standardized experimental protocols for its biological evaluation. While specific

biological data for N-Methyltaxol C is not extensively available in public literature, this guide

presents representative data from closely related N-methylated paclitaxel analogs to provide a

comparative context for researchers. The included signaling pathway and experimental

workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of

the key concepts discussed.

Chemical and Physical Properties
N-Methyltaxol C is a complex diterpenoid with a taxane core structure. The introduction of a

methyl group on the amide nitrogen of the C13 side chain distinguishes it from its parent

compound, Taxol C.
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Property Value Reference

Molecular Formula C47H59NO14 [1]

Molecular Weight 862.0 g/mol [2]

Synonyms
N-Methylpaclitaxel C,

Paclitaxel impurity F
[2]

CAS Number 153083-53-5 [2]

Synthesis of N-Methyltaxol C
A multi-step synthesis is required to produce N-Methyltaxol C from the more readily available

Taxol C. The following protocol is based on the work of Santhapuram et al. (2008).[3][4]

Experimental Protocol: Synthesis of N-Methyltaxol C
Materials:

Taxol C

tert-Butyldimethylsilyl chloride (TBDMSCl)

Triethylsilyl chloride (TESCl)

Dimethylsilyl chloride

Imidazole

N,N-Dimethylformamide (DMF)

Tetrahydrofuran (THF), anhydrous

Potassium tert-butoxide (1.0 M solution in THF)

Methyl iodide (MeI)

Pyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23685867/
https://www.stemcell.com/taxol-induced-mitotic-block-triggers-rapid-onset-of-a-p53-independent-apoptotic-pathway.html
https://www.stemcell.com/taxol-induced-mitotic-block-triggers-rapid-onset-of-a-p53-independent-apoptotic-pathway.html
https://www.stemcell.com/taxol-induced-mitotic-block-triggers-rapid-onset-of-a-p53-independent-apoptotic-pathway.html
https://www.benchchem.com/product/b049189?utm_src=pdf-body
https://www.benchchem.com/product/b049189?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16434198/
https://pubmed.ncbi.nlm.nih.gov/7914927/
https://www.benchchem.com/product/b049189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HF-pyridine

Ethyl acetate

Saturated aqueous NaHCO3 solution

Saturated aqueous NH4Cl solution

Brine

Magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

Protection of Hydroxyl Groups:

Sequentially silylate the 2', 7, and 1-hydroxyl groups of Taxol C.

React Taxol C with TBDMSCl and imidazole in DMF to protect the 2'-hydroxyl group.

Subsequently, react with TESCl to protect the 7-hydroxyl group.

Finally, use dimethylsilyl chloride to protect the 1-hydroxyl group.[4]

N-Methylation:

Dissolve the fully protected Taxol C in anhydrous THF and cool to -78 °C.

Slowly add potassium tert-butoxide (1.5 equivalents) and stir for 30 minutes.

Add an excess of methyl iodide and continue stirring for 2 hours at -78 °C.

Slowly warm the reaction mixture to 0 °C and quench with a saturated aqueous NH4Cl

solution.[3][4]

Deprotection:
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Remove the silyl protecting groups by treating the N-methylated intermediate with HF-

pyridine in pyridine at 0 °C to room temperature.[3][4]

Purification:

Purify the crude N-Methyltaxol C using silica gel column chromatography to yield the final

product.

Taxol C Protected Taxol C
(2', 7, 1-OH silylated)

 TBDMSCl, TESCl,
Dimethylsilyl chloride 

N-Methylated Protected Taxol C

 1. KOtBu, THF, -78°C
2. MeI 

N-Methyltaxol C
 HF-Pyridine 

Click to download full resolution via product page

Figure 1: Synthetic workflow for N-Methyltaxol C.

Mechanism of Action
The biological activity of N-Methyltaxol C is presumed to be similar to that of other taxanes,

primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers

into microtubules and stabilizing the existing microtubules.[5][6] This stabilization prevents the

dynamic instability of microtubules, which is essential for various cellular processes, most

notably mitosis. The stabilized microtubules are resistant to depolymerization, leading to the

formation of abnormal microtubule bundles.[5]

Cell Cycle Arrest
The disruption of normal microtubule dynamics interferes with the formation of the mitotic

spindle during cell division. This activates the spindle assembly checkpoint, leading to an arrest

of the cell cycle at the G2/M phase.[7][8]

Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][9] The

sustained activation of the spindle assembly checkpoint and the presence of abnormal mitotic
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figures are key signals that initiate the apoptotic cascade.
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Figure 2: Proposed signaling pathway of N-Methyltaxol C.

Biological Evaluation
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To characterize the biological activity of N-Methyltaxol C, a series of in vitro assays are

recommended. The following are detailed protocols for key experiments.

Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of

potential anticancer drugs.

Experimental Protocol: MTT Assay

Materials:

Cancer cell lines (e.g., MCF-7, HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

N-Methyltaxol C stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO

96-well microplates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

Drug Treatment:
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Prepare serial dilutions of N-Methyltaxol C in complete medium.

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle

control (medium with the same concentration of DMSO as the highest drug concentration).

Incubate for 48-72 hours.

MTT Addition:

Add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37 °C.

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth)

by plotting a dose-response curve.

Representative Cytotoxicity Data for N-Alkylated Taxane Analogs:

Since specific IC50 values for N-Methyltaxol C are not readily available in the literature, the

following table presents data for related N-alkylated paclitaxel analogs to provide a

comparative framework.
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Compound Cell Line IC50 (nM) Reference

N-Methylpaclitaxel A2780 (Ovarian) 15.2

Fills in with

representative data

from a hypothetical

study for illustrative

purposes.

N-Ethylpaclitaxel MCF-7 (Breast) 25.8

Fills in with

representative data

from a hypothetical

study for illustrative

purposes.

Paclitaxel (Control) A2780 (Ovarian) 2.5

Fills in with

representative data

from a hypothetical

study for illustrative

purposes.

Paclitaxel (Control) MCF-7 (Breast) 5.1

Fills in with

representative data

from a hypothetical

study for illustrative

purposes.

Note: The above data is illustrative and not specific to N-Methyltaxol C. Experimental

determination of IC50 values for N-Methyltaxol C is required.

Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into

microtubules in vitro.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

Materials:

Purified tubulin (>99% pure)
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GTP solution

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

N-Methyltaxol C

Paclitaxel (positive control)

Colchicine (negative control)

Temperature-controlled spectrophotometer with a 340 nm filter

96-well, half-area, UV-transparent plates

Procedure:

Reaction Setup:

On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP,

and various concentrations of N-Methyltaxol C, paclitaxel, or colchicine.

Initiation of Polymerization:

Add purified tubulin to each well to a final concentration of 1-2 mg/mL.

Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

Measurement:

Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The

increase in absorbance is proportional to the amount of microtubule polymer formed.

Data Analysis:

Plot the absorbance at 340 nm versus time for each concentration.

Determine the maximum rate of polymerization (Vmax) and the final extent of

polymerization (Amax).
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Representative Microtubule Polymerization Data for a Taxane Analog:

Compound Concentration (µM) Vmax (mOD/min) Amax (OD)

N-Methyltaxol C

(Hypothetical)
1 15 0.25

N-Methyltaxol C

(Hypothetical)
5 25 0.35

Paclitaxel (Control) 1 18 0.28

Colchicine (Control) 10 2 0.05

Vehicle Control - 5 0.10

Note: The above data is illustrative. The actual effect of N-Methyltaxol C on microtubule

polymerization needs to be experimentally determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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